An In-depth Technical Guide to 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
An In-depth Technical Guide to 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
A Note on the Subject Compound: Publicly available experimental data for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride (CAS No. 101356-75-6) is limited. Consequently, this guide synthesizes information from chemical supplier databases and extrapolates potential properties, synthesis routes, and biological activities based on established knowledge of structurally analogous compounds. This document is intended for an audience of researchers, scientists, and drug development professionals and should be used as a foundational resource for further investigation.
Introduction and Structural Elucidation
1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a secondary alcohol and a tertiary amine, belonging to the class of amino alcohols. Its structure features a central propan-2-ol backbone. One end of this backbone is ether-linked to a benzyl group, providing a lipophilic benzyloxy moiety. The other end is linked to a piperidine ring, a common heterocyclic motif in many pharmaceuticals. The hydrochloride salt form enhances the compound's solubility in aqueous media.
The core structure, a 1-amino-3-alkoxy-propan-2-ol, is notably similar to that of many beta-adrenergic receptor antagonists (beta-blockers), suggesting potential applications in cardiovascular and related research.
Physicochemical Properties
| Property | Value (with notes) | Source |
| CAS Number | 101356-75-6 | [1] |
| Molecular Formula | C₁₅H₂₄ClNO₂ | [1] |
| Molecular Weight | 285.81 g/mol | [1] |
| Physical State | Likely a white to off-white crystalline solid (inferred from similar hydrochloride salts) | [2] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol (enhanced by the hydrochloride salt) | [2] |
| Melting Point | Not available. Will require experimental determination. | |
| Boiling Point | Not available. Will likely decompose at high temperatures. | |
| pKa | Estimated around 8.5-9.5 for the piperidine nitrogen (based on similar piperidine structures) | [2] |
Synthesis and Purification
A plausible and efficient synthetic route to 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride can be adapted from established methods for preparing similar amino alcohols, such as the synthesis of propranolol.[3][4] A common and effective strategy involves the nucleophilic ring-opening of a suitable epoxide by an amine.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available precursors:
-
Step 1: Synthesis of Benzyl Glycidyl Ether: This intermediate can be prepared from epichlorohydrin and benzyl alcohol.[5]
-
Step 2: Ring-Opening of Benzyl Glycidyl Ether with Piperidine: The epoxide ring of benzyl glycidyl ether is opened by piperidine to form the free base, 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol.
-
Step 3: Salt Formation: The free base is then treated with hydrochloric acid to yield the target hydrochloride salt.
Caption: Proposed synthetic workflow for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This is a representative protocol based on analogous reactions and should be optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
Benzyl glycidyl ether
-
Piperidine
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl glycidyl ether (1 equivalent) in anhydrous ethanol.
-
Addition of Amine: Add piperidine (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude free base.
-
Purification of Free Base (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, add a 2M solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.
-
Isolation of Product: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride.
Potential Pharmacological Activity and Research Applications
The structural similarity of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride to known beta-blockers like propranolol suggests that its primary pharmacological activity may involve the modulation of adrenergic receptors.[3] Piperidine and its derivatives are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities.[6][7]
Hypothesized Mechanism of Action: Beta-Adrenergic Blockade
Beta-adrenergic receptors are G-protein-coupled receptors that, upon stimulation by catecholamines (e.g., norepinephrine), activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This signaling cascade mediates the physiological "fight-or-flight" response, including increased heart rate and contractility.[9]
As a potential beta-blocker, 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol would act as an antagonist at these receptors, competitively inhibiting the binding of endogenous catecholamines. This would, in turn, reduce the activation of the cAMP-PKA signaling pathway, leading to a dampening of the sympathetic response in target organs like the heart.[8]
Caption: Hypothesized mechanism of action via beta-adrenergic receptor blockade.
Potential Research Applications
-
Cardiovascular Research: As a potential beta-blocker, this compound could be a valuable tool for studying the role of adrenergic signaling in various cardiovascular models.
-
Drug Discovery Scaffold: The molecule serves as a scaffold that can be further modified to explore structure-activity relationships (SAR) for novel therapeutics targeting adrenergic or other receptors. The piperidine ring, in particular, is a versatile anchor for chemical modifications.[6]
-
Chemical Probe: It could be used as a chemical probe to investigate receptor binding pockets and to develop assays for screening other potential ligands.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A standard panel of analytical techniques would be employed.[10][11][12]
| Analytical Technique | Information Provided | Expected Results (Hypothetical) |
| ¹H NMR Spectroscopy | Elucidation of the proton environment and connectivity. | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyloxy group, the methine and methylene protons of the propanol backbone, and the protons of the piperidine ring. |
| ¹³C NMR Spectroscopy | Verification of the carbon skeleton. | Resonances for all 15 carbon atoms, including those in the aromatic ring, the aliphatic chain, and the piperidine ring. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base (C₁₅H₂₃NO₂) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (alcohol), C-O (ether), C-N (amine), and aromatic C-H bonds. |
| Elemental Analysis | Determination of the elemental composition. | The percentages of Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen should align with the theoretical values for C₁₅H₂₄ClNO₂. |
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride. Therefore, it should be handled with the utmost care, assuming it is hazardous. General safety precautions for handling piperidine derivatives and novel chemical entities should be strictly followed.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
- Singh, N., & Kumar, A. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 4(1), 535-538.
- Grisanti, L. A., & Gumina, R. J. (2016). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology Research, 2016, 2985649.
- Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1865.
- ROTH, C. (2025, March 31).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Google Patents. (2021).
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives.
-
PrepChem.com. (n.d.). Synthesis of 3-Benzyloxy-1-propanol (14). Retrieved from [Link]
- Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1531-1544.
- Khalid, M. M., & Galuska, M. A. (2023). Beta 1 Receptors. In StatPearls.
- Hindarto, N., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Scientific World Journal, 2020, 8861980.
- BenchChem. (2025).
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